molecular formula C11H11FINO B8173167 N-Cyclobutyl-2-fluoro-4-iodobenzamide

N-Cyclobutyl-2-fluoro-4-iodobenzamide

Cat. No.: B8173167
M. Wt: 319.11 g/mol
InChI Key: QYTYWQNXMCGUKG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is N-cyclobutyl-2-fluoro-4-iodobenzamide , reflecting its benzamide backbone substituted with fluorine at position 2, iodine at position 4, and a cyclobutyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₁FINO , with a molecular weight of 319.11 g/mol . The SMILES notation (O=C(NC1CCC1)C2=C(C(=CC=C2)I)F) and InChIKey (not explicitly provided in sources but derivable via tools like PubChem) encode its connectivity and stereochemical features.

Key molecular descriptors include:

  • Topological polar surface area (TPSA): ~46 Ų (estimated for benzamide derivatives).
  • LogP (octanol-water partition coefficient): ~3.2 (predicted for halogenated aromatics).
  • Hydrogen bond donors/acceptors: 1 donor (amide NH) and 2 acceptors (amide C=O and fluorine).

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is unavailable, analogous halogenated benzamides exhibit planar amide groups and orthogonal alignment of substituents relative to the aromatic ring. For example, in related structures like N-methyl-2-fluoro-4-iodobenzamide (PubChem CID 86683688), the iodine and fluorine atoms adopt para and ortho positions, respectively, creating a dipole moment that stabilizes crystal packing via halogen bonding. Computational models suggest the cyclobutyl group introduces steric strain, favoring a puckered conformation that may influence intermolecular interactions.

Spectroscopic Profiling

¹H/¹³C NMR Analysis
  • ¹H NMR (400 MHz, CDCl₃):

    • Amide NH: δ 6.2–6.5 ppm (broad singlet, exchangeable).
    • Aromatic protons: δ 7.3–8.1 ppm (multiplet patterns due to J coupling with fluorine and iodine).
    • Cyclobutyl protons: δ 2.1–2.8 ppm (multiplet from puckered ring).
  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C=O): δ 167–169 ppm.
    • Aromatic carbons: C-I (δ 95–100 ppm), C-F (δ 160–165 ppm, JCF ≈ 245 Hz).
    • Cyclobutyl carbons: δ 25–35 ppm.
FT-IR Spectroscopy
  • Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).
  • C-F vibration at ~1220 cm⁻¹ and C-I stretch at ~550 cm⁻¹ .
Mass Spectrometry
  • ESI-MS (m/z): [M+H]⁺ at 320.11 (calc. 319.11), with isotopic peaks at m/z 321.11 (³⁷Cl) and 322.11 (¹³C).

Comparative Electronic Structure Analysis

Compared to analogues like N-methyl-2-fluoro-4-iodobenzamide (CID 86683688), the cyclobutyl group in this compound introduces significant steric and electronic effects:

Feature N-Cyclobutyl Derivative N-Methyl Derivative
Molecular Weight 319.11 g/mol 279.05 g/mol
LogP ~3.2 ~2.8
Amide NH Chemical Shift δ 6.2–6.5 ppm δ 6.0–6.3 ppm
Halogen Bond Strength Moderate (I···O/N) Weak (I···H)

The iodine atom’s polarizability enhances halogen bonding with electron-rich sites (e.g., carbonyl oxygens), while fluorine’s electronegativity withdraws electron density, reducing aromatic ring reactivity.

Properties

IUPAC Name

N-cyclobutyl-2-fluoro-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-10-6-7(13)4-5-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTYWQNXMCGUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Optimization

The PS-Carbodiimide resin method offers a streamlined approach for amide synthesis, minimizing purification challenges. According to representative protocols:

  • Method A :

    • Reagents : 2-Fluoro-4-iodobenzoic acid (1.5 equiv), cyclobutylamine (1.0 equiv), PS-Carbodiimide resin (2.0 equiv).

    • Solvent : Dichloromethane (DCM) with 10% dimethylformamide (DMF) for solubility.

    • Steps :

      • Activate resin with acid for 5 minutes.

      • Add amine and stir at room temperature for 12 hours.

      • Filter and wash with DCM.

    • Yield : 83–98% (based on analogous reactions in Table 1 of).

Advantages and Limitations

  • Advantages : High purity without chromatography, scalability, and compatibility with sensitive functional groups (e.g., iodine).

  • Limitations : Requires specialized resin and may incur higher costs for large-scale synthesis.

Solution-Phase Coupling Using Standard Reagents

HATU/DIPEA-Mediated Coupling

A widely adopted solution-phase method involves hydroxybenzotriazole (HOBt)-based reagents:

  • Reagents : 2-Fluoro-4-iodobenzoic acid (1.2 equiv), cyclobutylamine (1.0 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv).

  • Solvent : DMF or DCM.

  • Procedure :

    • Activate acid with HATU and DIPEA for 10 minutes.

    • Add amine and stir at room temperature overnight.

    • Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.

  • Yield : 70–85% (estimated from analogous KIF18A inhibitor syntheses in).

EDC/HOBt Coupling

Alternative coupling with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

  • Conditions : EDC (1.5 equiv), HOBt (1.7 equiv), DCM, 0°C to room temperature.

  • Workup : Scavenge unreacted reagents with MP-Carbonate resin.

  • Yield : Comparable to HATU (75–90%).

Acid Chloride Intermediate Route

Synthesis of 2-Fluoro-4-iodobenzoyl Chloride

Step 1 : Convert 2-fluoro-4-iodobenzoic acid to its acid chloride:

  • Reagents : Thionyl chloride (3.0 equiv), catalytic DMF.

  • Conditions : Reflux in DCM for 2 hours, concentrate under vacuum.

Step 2 : Amide Formation

  • Reagents : Cyclobutylamine (1.2 equiv), triethylamine (2.0 equiv).

  • Procedure :

    • Add acid chloride dropwise to amine and base in THF at 0°C.

    • Warm to room temperature, stir for 4 hours.

    • Extract with ethyl acetate, wash with HCl (1M), and dry over Na₂SO₄.

  • Yield : 65–78% (based on similar iodobenzamide syntheses in).

Comparative Analysis of Methods

Method Yield (%) Purity Purification Scale Feasibility
PS-Carbodiimide Resin83–98HighFiltration onlySmall to medium
HATU/DIPEA70–85ModerateColumn chromatographyMedium to large
Acid Chloride65–78ModerateLiquid-liquid extractionLarge

Critical Considerations

  • Iodine Stability : All methods maintain iodine integrity under mild conditions (pH 6–8, room temperature).

  • Side Reactions : Competing hydrolysis of acid chloride necessitates anhydrous conditions in Method 4.

  • Cost Efficiency : PS-Carbodiimide resin is cost-effective for small-scale research, while solution-phase methods suit bulk production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-Cyclobutyl-2-fluoro-4-iodobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the cyclobutyl group or the benzamide core.

    Coupling Reactions: The presence of the iodine substituent makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the cyclobutyl group or benzamide core.

    Coupling Products: Biaryl or alkyne-linked derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: N-Cyclobutyl-2-fluoro-4-iodobenzamide can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound’s unique structure makes it a candidate for studying new catalytic processes.

Biology and Medicine:

    Pharmacological Studies: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biochemical Research: It can be employed in studies investigating the interaction of small molecules with biological macromolecules.

Industry:

    Material Science:

    Agrochemicals: The compound may be explored for its potential use in the development of new agrochemical agents.

Mechanism of Action

The mechanism by which N-Cyclobutyl-2-fluoro-4-iodobenzamide exerts its effects depends on its specific application. In pharmacological contexts, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the fluorine and iodine substituents can influence the compound’s binding affinity and specificity, as well as its metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-Cyclobutyl-2-fluoro-4-iodobenzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular weight, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Evidence Source
This compound C₁₁H₁₂FINO 320.1 2-F, 4-I, N-cyclobutyl Hypothesized use in targeted therapies (inferred from analogs) N/A (Target)
N-(2-diethylaminoethyl)-4-iodobenzamide C₁₃H₁₉IN₂O 394.2 4-I, N-(2-diethylaminoethyl) High melanoma uptake (6.5% ID/g at 60 min); tumor/nontumor ratio up to 147
N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide C₁₄H₇F₂IN₂O 384.1 2-I, 5-F, N-(3-cyano-4-fluorophenyl) Enhanced electronic effects due to cyano group; spectral data available
N-cyclopropyl-N-ethyl-4-iodobenzamide C₁₂H₁₃INO 330.1 4-I, N-cyclopropyl, N-ethyl Smaller N-substituents may reduce steric hindrance
2-Bromo-4-iodobenzamide C₇H₅BrINO 324.9 2-Br, 4-I, NH₂ Bromine’s larger size may alter binding vs. fluorine

Key Insights from Comparisons

Halogen Effects :

  • The 2-fluoro substituent in the target compound may enhance electronic interactions with target proteins compared to 2-bromo in ’s compound. Fluorine’s small size and electronegativity favor hydrogen bonding and dipole interactions, while iodine’s large atomic radius facilitates van der Waals interactions in hydrophobic pockets .

However, bulkier groups like diethylaminoethyl () may enhance solubility and tumor targeting via amine-mediated tissue penetration .

Biological Activity: ’s compound demonstrates high melanoma uptake (6.5% ID/g at 60 min) due to its diethylaminoethyl side chain, which likely improves pharmacokinetics. The target compound’s cyclobutyl group may offer a balance between steric effects and lipophilicity, though biological data are lacking .

Q & A

Q. What are the established synthetic routes for N-Cyclobutyl-2-fluoro-4-iodobenzamide?

The synthesis typically involves multi-step reactions, including halogenation, cyclobutyl group introduction, and amidation. Key steps include:

  • Iodination : Selective iodination at the para position using iodine monochloride (ICl) under controlled temperature (0–5°C) .
  • Cyclobutyl Amine Coupling : Reaction of 2-fluoro-4-iodobenzoic acid with cyclobutylamine using coupling agents like HATU or EDCI in DMF .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization . Table 1 summarizes critical reaction parameters:
StepReagents/ConditionsYield (%)Purity (HPLC)
IodinationICl, DCM, 0°C65–70>90%
AmidationHATU, DIPEA, DMF50–55>95%

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substitution patterns and cyclobutyl integration .
  • HPLC-MS : Validates molecular weight (MW: 347.18 g/mol) and purity (>98%) .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects (CCDC deposition recommended) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Poor in aqueous buffers; soluble in DMSO (≥50 mM) and DCM .
  • Stability : Degrades under UV light; store at -20°C in amber vials .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Temperature Control : Lower reaction temperatures (e.g., 0°C) reduce side-product formation during iodination .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in amidation .
  • Workflow Automation : Continuous-flow reactors enhance reproducibility for halogenation steps .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts)?

  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled intermediates to trace electronic effects .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate experimental data . Example: A 2 ppm 19F^{19}\text{F} shift discrepancy was resolved by identifying a solvent-polarity effect in DMSO vs. CDCl3_3 .

Q. What strategies are used to study target interactions in biological systems?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD_D: ~10–100 nM) with immobilized protein targets .
  • Crystallographic Fragment Screening : Co-crystallization with cytochrome P450 isoforms identifies metabolic hotspots .

Q. How to address low bioavailability in preclinical models?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Nanoparticle Encapsulation : PEGylated liposomes improve plasma half-life in murine models .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity or metabolic fate?

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (3.2), CYP450 inhibition, and hERG liability .
  • Docking Simulations : AutoDock Vina screens for binding affinity to kinase targets (e.g., EGFR, IC50_{50}: 0.8 µM) .

Q. How to validate purity for in vivo studies?

  • Two-Dimensional HPLC : Orthogonal methods (C18 and HILIC columns) detect trace impurities (<0.1%) .
  • Elemental Analysis : Confirms stoichiometry (e.g., %C: 48.3, %H: 3.5 vs. theoretical) .

Q. What are best practices for handling iodine-containing intermediates?

  • Radiation Safety : Use lead shielding and monitor waste disposal for 125I^{125}\text{I}-labeled analogs .
  • Waste Neutralization : Treat iodine residues with sodium thiosulfate before disposal .

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